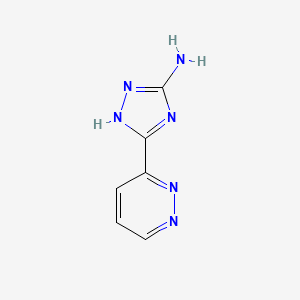
N-hydroxy-4-(trifluoromethoxy)benzimidoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-hydroxy-4-(trifluoromethoxy)benzimidoyl chloride is a chemical compound with the molecular formula C8H5ClF3NO2 and a molecular weight of 239.58 . This compound is known for its unique structure, which includes a trifluoromethoxy group attached to a benzimidoyl chloride moiety. It has gained attention in scientific research due to its potential biological activity and diverse applications.
Preparation Methods
The synthesis of N-hydroxy-4-(trifluoromethoxy)benzimidoyl chloride typically involves the reaction of 4-(trifluoromethoxy)benzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This oxime is then treated with thionyl chloride to yield the desired benzimidoyl chloride . The reaction conditions generally include the use of an inert atmosphere, such as nitrogen, and temperatures ranging from 0°C to room temperature.
Chemical Reactions Analysis
N-hydroxy-4-(trifluoromethoxy)benzimidoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of corresponding amides, esters, and thioesters.
Oxidation Reactions: The hydroxylamine moiety can be oxidized to form nitroso or nitro derivatives under appropriate conditions.
Reduction Reactions: The compound can be reduced to form the corresponding amine or hydroxylamine derivatives.
Common reagents used in these reactions include sodium borohydride for reduction, hydrogen peroxide for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-hydroxy-4-(trifluoromethoxy)benzimidoyl chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound has potential biological activity and is studied for its effects on various biological systems.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-hydroxy-4-(trifluoromethoxy)benzimidoyl chloride involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The hydroxylamine moiety can form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular pathways involved are still under investigation.
Comparison with Similar Compounds
N-hydroxy-4-(trifluoromethoxy)benzimidoyl chloride can be compared with other similar compounds, such as:
N-hydroxy-4-methoxybenzimidoyl chloride: This compound has a methoxy group instead of a trifluoromethoxy group, resulting in different chemical and biological properties.
N-hydroxy-4-chlorobenzimidoyl chloride:
N-hydroxy-4-nitrobenzimidoyl chloride: The nitro group significantly changes the compound’s electronic properties and reactivity.
The uniqueness of this compound lies in its trifluoromethoxy group, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C8H5ClF3NO2 |
|---|---|
Molecular Weight |
239.58 g/mol |
IUPAC Name |
N-hydroxy-4-(trifluoromethoxy)benzenecarboximidoyl chloride |
InChI |
InChI=1S/C8H5ClF3NO2/c9-7(13-14)5-1-3-6(4-2-5)15-8(10,11)12/h1-4,14H |
InChI Key |
ARLPSFJRXOQYDS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=NO)Cl)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



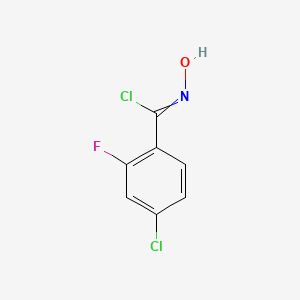
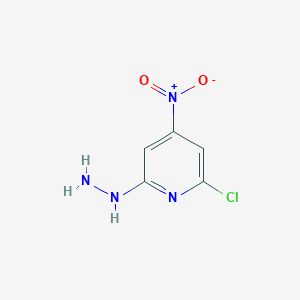
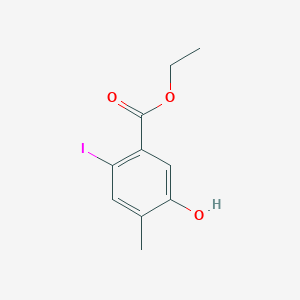

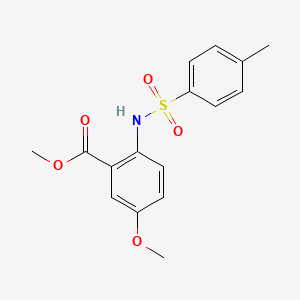
![tert-Butyl (R)-2-[Benzyl(2-chloro-3-phenoxypropyl)amino]acetate](/img/structure/B13682460.png)
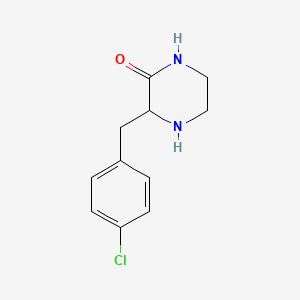

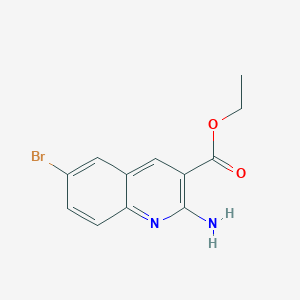
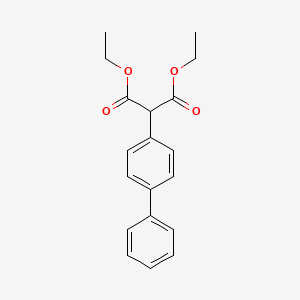
![(2S)-2-[(2S)-2-[6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanamido]-3-methylbutanamido]propanoic acid](/img/structure/B13682472.png)

